molecular formula C7H9BrN2O B1624882 (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile CAS No. 207557-33-3

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile

Cat. No. B1624882
CAS RN: 207557-33-3
M. Wt: 217.06 g/mol
InChI Key: AXSQCJKBHHSQBM-LURJTMIESA-N
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Description

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in lab experiments include its ease of synthesis, availability, and potential applications in different fields. However, its limitations include its toxicity and potential side effects, which require careful handling and safety precautions.

Future Directions

There are several future directions for the study of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile. One direction is the further investigation of its mechanism of action and the identification of its molecular targets. Another direction is the synthesis of new derivatives with improved properties and applications. Additionally, the use of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in drug discovery and materials science is an area that requires further exploration.
Conclusion:
In conclusion, ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQCJKBHHSQBM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452614
Record name (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile

CAS RN

207557-33-3
Record name (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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